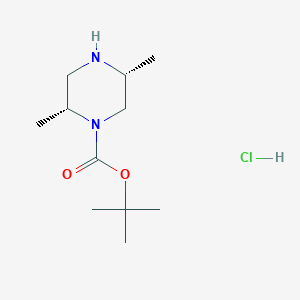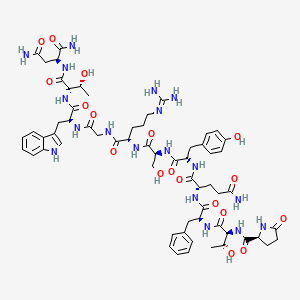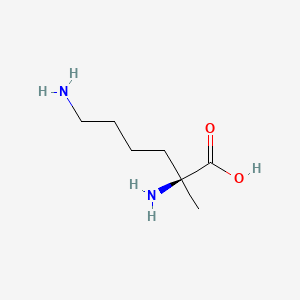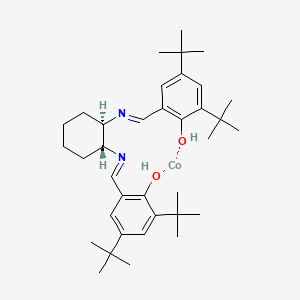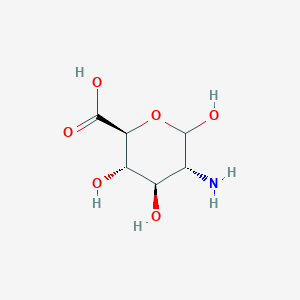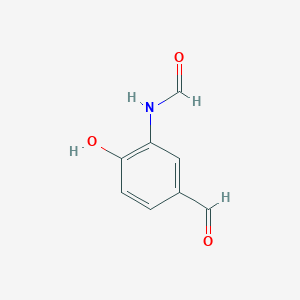
5-BROMO-DC CEP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-dC CEP is a valuable chemical compound used in the research of various diseases caused by microscopic organisms . It is categorized under Carbohydrates, Nucleosides & Nucleotides, and DNA phosphoramidites . The molecular formula of 5-Bromo-dC CEP is C46H51BrN5O8P and it has a molecular weight of 912.82 .
Synthesis Analysis
The synthesis of 5-BROMO-DC CEP involves a multi-step reaction with two steps . The first step involves pyridine at 20 °C for 10 hours. The second step involves 1H-tetrazole and diisopropylamine in dichloromethane at 20 °C for 5 hours under an inert atmosphere .Molecular Structure Analysis
The IUPAC name of 5-Bromo-dC CEP is N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide . The InChI Key is MEFJNSFIFSEDNU-RYHMCHCNSA-N .Chemical Reactions Analysis
The synthesis of 5-BROMO-DC CEP involves a multi-step reaction with two steps . The first step involves pyridine at 20 °C for 10 hours. The second step involves 1H-tetrazole and diisopropylamine in dichloromethane at 20 °C for 5 hours under an inert atmosphere .Physical And Chemical Properties Analysis
5-Bromo-dC CEP has a molecular formula of C46H51BrN5O8P and a molecular weight of 912.8 . It is recommended to be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior Analysis
5-Bromo derivatives, such as 5-Bromo-2-Pyridylazo compounds, have been studied for their electrochemical behavior using various techniques like square-wave voltammetry and differential pulse polarography. These studies provide insights into the electrode reaction mechanisms of these compounds, which can be vital in fields like electrochemistry and material science (Karaman & Menek, 2012).
Dendritic Cell Research
Research on compounds like Cepharanthine (CEP), an alkaloid, has shown its effects on dendritic cells (DCs), crucial for immune responses. CEP was found to inhibit antigen uptake and modify immune responses, which could have significant implications in developing treatments for autoimmune diseases and allergies (Uto et al., 2011).
Dynamic Consent in Biomedical Research
Dynamic consent (DC) is a concept that integrates digital communication interfaces in research, focusing on participant engagement and informed decision-making. This approach, particularly relevant in biobanking, enhances transparency and efficiency in research processes (Kaye et al., 2014).
Photodissociation Studies
The study of 1-bromo-2-chloroethane under femtosecond laser fields using dc-slice imaging technology has provided valuable insights into the dissociative double ionization and multi-photon ionization processes. This research aids in understanding molecular behavior under intense energy fields (Yang et al., 2011).
Lifespan Analysis of Dendritic Cells
Investigations into the lifespan and turnover rates of various dendritic cell subtypes in mouse lymphoid organs have been conducted using bromodeoxyuridine labeling. This research is crucial for understanding immune system dynamics and could impact immunological studies and therapies (Kamath et al., 2002).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
178925-43-4 |
|---|---|
Produktname |
5-BROMO-DC CEP |
Molekularformel |
C46H51BrN5O8P |
Molekulargewicht |
912.8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)

